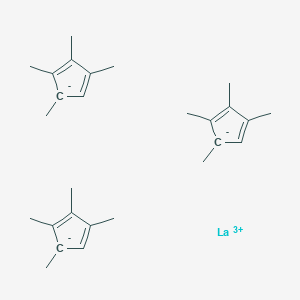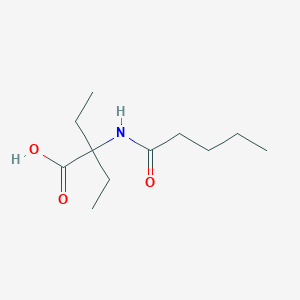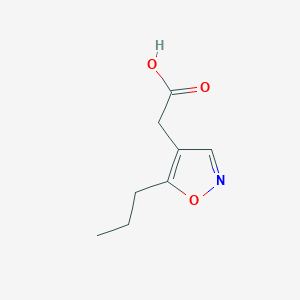
2-(5-Propylisoxazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Propylisoxazol-4-yl)acetic acid, also known as PIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PIA is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent analgesic and anti-inflammatory properties.
科学研究应用
2-(5-Propylisoxazol-4-yl)acetic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(5-Propylisoxazol-4-yl)acetic acid has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce pain in animal models of inflammatory pain and neuropathic pain.
In neuroscience, 2-(5-Propylisoxazol-4-yl)acetic acid has been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to enhance cognitive function in animal models of Alzheimer's disease.
In pharmacology, 2-(5-Propylisoxazol-4-yl)acetic acid has been investigated for its potential as a drug candidate for various diseases. It has been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to be well-tolerated in animal studies.
作用机制
The exact mechanism of action of 2-(5-Propylisoxazol-4-yl)acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-(5-Propylisoxazol-4-yl)acetic acid has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for the production of pro-inflammatory prostaglandins. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor that is involved in the regulation of inflammation and glucose metabolism.
生化和生理效应
2-(5-Propylisoxazol-4-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
2-(5-Propylisoxazol-4-yl)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has a favorable pharmacokinetic profile with good oral bioavailability and a long half-life. 2-(5-Propylisoxazol-4-yl)acetic acid has also been shown to be well-tolerated in animal studies. However, there are some limitations to the use of 2-(5-Propylisoxazol-4-yl)acetic acid in lab experiments. It is a non-selective COX inhibitor, which means that it can also inhibit COX-1, which is involved in the production of prostaglandins that are important for maintaining normal physiological functions such as gastric mucosal integrity and platelet aggregation.
未来方向
There are several future directions for the study of 2-(5-Propylisoxazol-4-yl)acetic acid. In medicinal chemistry, 2-(5-Propylisoxazol-4-yl)acetic acid analogs with improved selectivity for COX-2 could be developed to reduce the risk of adverse effects associated with the inhibition of COX-1. In neuroscience, 2-(5-Propylisoxazol-4-yl)acetic acid could be further studied for its potential neuroprotective effects in various models of neurodegenerative diseases. In pharmacology, 2-(5-Propylisoxazol-4-yl)acetic acid could be investigated for its potential as a drug candidate for various diseases such as rheumatoid arthritis, Alzheimer's disease, and stroke. Overall, the study of 2-(5-Propylisoxazol-4-yl)acetic acid has the potential to lead to the development of new drugs with improved efficacy and reduced side effects.
合成方法
2-(5-Propylisoxazol-4-yl)acetic acid can be synthesized using various methods, including the reaction of 5-propylisoxazole-4-carboxylic acid with acetic anhydride or acetyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization using solvents such as ethanol or water.
属性
CAS 编号 |
155602-48-5 |
|---|---|
产品名称 |
2-(5-Propylisoxazol-4-yl)acetic acid |
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-(5-propyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-3-7-6(4-8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11) |
InChI 键 |
HYQBSPGWFHBEDV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NO1)CC(=O)O |
规范 SMILES |
CCCC1=C(C=NO1)CC(=O)O |
同义词 |
4-Isoxazoleaceticacid,5-propyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



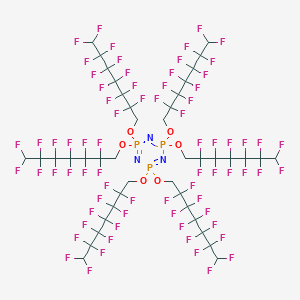
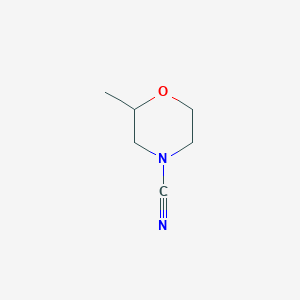
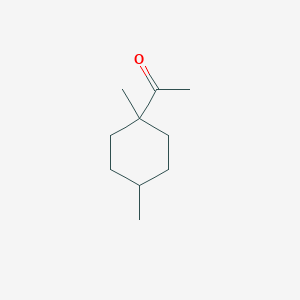
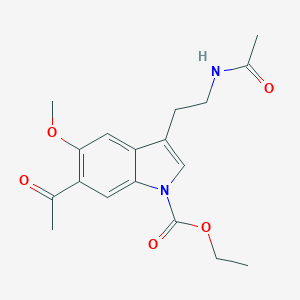
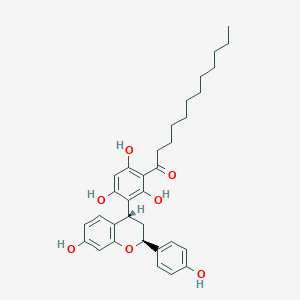
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
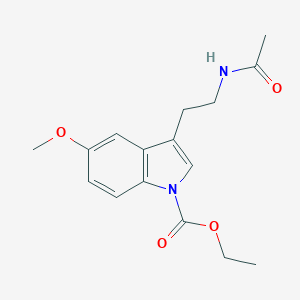
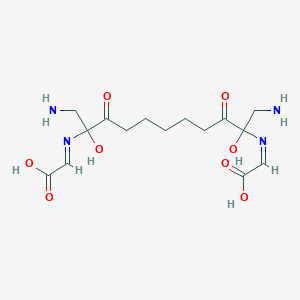
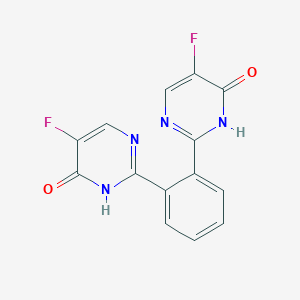
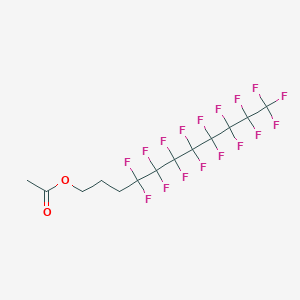
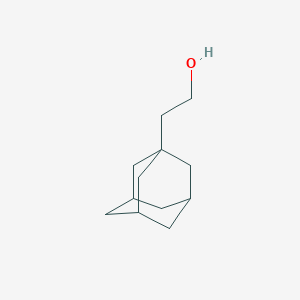
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
